molecular formula C12H10Cl2FN B12637499 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline CAS No. 948290-17-3

2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline

Cat. No.: B12637499
CAS No.: 948290-17-3
M. Wt: 258.12 g/mol
InChI Key: PDSOFMJCDIUSAU-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline typically involves the reaction of 2-chloro-3-(3-chloropropyl)quinoline with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, alkylation, and fluorination steps, each optimized for high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain biological applications compared to its analogs .

Properties

CAS No.

948290-17-3

Molecular Formula

C12H10Cl2FN

Molecular Weight

258.12 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-7-fluoroquinoline

InChI

InChI=1S/C12H10Cl2FN/c13-5-1-2-9-6-8-3-4-10(15)7-11(8)16-12(9)14/h3-4,6-7H,1-2,5H2

InChI Key

PDSOFMJCDIUSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCCCl)Cl)F

Origin of Product

United States

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